Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(o-chlorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide
Description
Systematic Identification and Nomenclature of Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide Derivatives
IUPAC Nomenclature and Structural Descriptor Validation
The IUPAC name Pyrazolo[4,3-c]benzothiazine-3-carboxamide, 1,4-dihydro-1-(o-chlorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide reflects a polycyclic system comprising fused pyrazole and benzothiazine rings. The numbering begins at the sulfur atom in the benzothiazine moiety, with the pyrazole fused at positions 4 and 3 of the benzothiazine core. The suffix 5,5-dioxide specifies the sulfone groups at position 5 of the benzothiazine ring, while the 1-(o-chlorophenyl) and 4-methyl substituents occupy the nitrogen atoms at positions 1 and 4, respectively. The N-(3-morpholinopropyl) group attaches to the carboxamide nitrogen, forming a tertiary amine linkage.
The structural validity of this nomenclature is corroborated by the compound’s SMILES string:CN1C2=C(C3=CC=CC=C3S1(=O)=O)N(N=C2C(=O)NCCCN4CCOCC4)C5=CC=CC=C5.
This representation confirms the fused pyrazolo-benzothiazine system, sulfone groups, and substituent positions. The InChI key KOBPHRCGPWYCAB-UHFFFAOYSA-N further serves as a unique identifier for computational validation.
Table 1: Key Molecular Descriptors of CID 3067596
| Property | Value |
|---|---|
| Molecular Formula | C~24~H~27~N~5~O~4~S |
| Exact Mass | 481.174 g/mol |
| Topological Polar Surface Area | 121 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
Comparative Analysis of PubChem CID 3067596 and Related Benzothiazine Analogues
CID 3067596 belongs to the benzothiazine sulfonamide class, distinguished by its pyrazolo-benzothiazine core and morpholinopropyl-carboxamide side chain. Comparatively, simpler benzothiazine derivatives, such as 2-amino-3-o-chlorobenzoyl-5-ethylthiophene (CID 13163365), lack the fused pyrazole ring and sulfone groups, resulting in reduced structural complexity. The morpholinopropyl group in CID 3067596 introduces steric bulk and hydrogen-bonding capacity absent in analogues with shorter alkyl chains or aromatic substituents.
Notably, the 5,5-dioxide configuration enhances electrophilicity at the sulfone groups, enabling nucleophilic substitution reactions—a feature absent in non-sulfonated benzothiazines. Predicted collision cross-section (CCS) data for CID 3067596 further highlight its conformational rigidity:
These values exceed those of smaller analogues like propionic acid derivatives (e.g., CH~3~CH~2~CO~2~H, CCS ≈ 130 Ų), underscoring the impact of the polycyclic system on molecular shape.
Morpholinopropyl Substituent Positional Isomerism in Polycyclic Sulfonamides
The N-(3-morpholinopropyl) group in CID 3067596 introduces potential positional isomerism depending on the morpholine ring’s attachment site along the propyl chain. For instance:
- 3-Morpholinopropyl : The morpholine ring terminates the propyl chain (as in CID 3067596).
- 2-Morpholinopropyl : The morpholine attaches to the central carbon of the propyl chain.
Isomerism alters electronic and steric profiles. The 3-morpholinopropyl configuration maximizes distance between the morpholine oxygen and the carboxamide carbonyl, reducing intramolecular hydrogen bonding. In contrast, 2-morpholinopropyl isomers may enable closer proximity, potentially stabilizing specific conformations.
Table 2: Comparative Properties of Morpholinopropyl Isomers
| Isomer Type | Distance Between Morpholine O and Carboxamide (Å) | Predicted CCS (Ų) |
|---|---|---|
| 3-Morpholinopropyl | 6.2 | 211.4 |
| 2-Morpholinopropyl | 4.8 | 207.9 |
Synthetic routes to these isomers involve selective alkylation of the carboxamide nitrogen with either 3-bromo-1-morpholinopropane or 2-bromo-1-morpholinopropane. Chromatographic separation remains challenging due to similar polarities, necessitating advanced techniques like chiral stationary phases or ion mobility spectrometry.
Properties
CAS No. |
81761-90-2 |
|---|---|
Molecular Formula |
C24H26ClN5O4S |
Molecular Weight |
516.0 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-methyl-N-(3-morpholin-4-ylpropyl)-5,5-dioxopyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide |
InChI |
InChI=1S/C24H26ClN5O4S/c1-28-23-21(24(31)26-11-6-12-29-13-15-34-16-14-29)27-30(19-9-4-3-8-18(19)25)22(23)17-7-2-5-10-20(17)35(28,32)33/h2-5,7-10H,6,11-16H2,1H3,(H,26,31) |
InChI Key |
LBPFFJXGBSXMRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3S1(=O)=O)N(N=C2C(=O)NCCCN4CCOCC4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2-Benzothiazine-3-carboxamide Core with 5,5-Dioxide
According to patent WO2001040208A2, the preparation of benzothiazine-3-carboxamide derivatives with sulfone groups involves:
- Starting from chloracetic acid derivatives and saccharine or benzisothiazole precursors.
- Formation of 3-oxy-1,2-benzothiazole-2-acetate esters via reaction with chloracetic acid ethyl ester under reflux in acidic conditions.
- Ring opening and rearrangement in dimethylformamide (DMF) with sodium ethoxide at controlled temperatures (50–150°C) to form the benzothiazine ring.
- Oxidation of the sulfur atom to the sulfone (5,5-dioxide) stage.
- Methylation and condensation reactions under nitrogen atmosphere with catalysts and adsorbents (e.g., silica gel, calcium chloride) to improve yield and purity.
- Final condensation with amines (e.g., 2-aminopyridine analogs) to form the carboxamide group.
This process is optimized by:
- Conducting condensation at reflux temperature of o-xylene (140–144°C) to reduce solvent use.
- Using adsorbents to prevent azeotrope formation and maintain reaction temperature.
- Employing catalysts to avoid coloration and improve product purity.
Functionalization with o-Chlorophenyl and Morpholinopropyl Groups
- The o-chlorophenyl group is introduced via nucleophilic aromatic substitution or amide bond formation with the carboxamide nitrogen.
- The morpholinopropyl substituent is typically attached through alkylation of the nitrogen atom on the pyrazole or benzothiazine ring using appropriate alkyl halides bearing the morpholine moiety.
Reaction Conditions and Optimization
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Formation of benzothiazole acetate ester | Chloracetic acid ethyl ester, H2SO4, ethanol reflux | 80–100°C | 5 h | ~80 | Crystalline intermediate |
| 2 | Ring opening and rearrangement | Sodium ethoxide in DMF | 50–150°C | 2–7 h | 75 | Orange precipitate formation |
| 3 | Oxidation to sulfone (5,5-dioxide) | Oxidizing agent (e.g., H2O2 or m-CPBA) | Ambient to reflux | 1–3 h | >80 | Sulfur oxidation step |
| 4 | Condensation with amine (e.g., 2-aminopyridine analog) | o-Xylene, NH4Cl catalyst, silica gel adsorbent | 140–144°C reflux | 10–12 h | 60–70 | Azeotropic distillation avoided |
| 5 | Pyrazole ring formation | Hydrazine monohydrate, anhydrous conditions | 50–80°C | Several hours | 65–75 | Ring expansion |
| 6 | Alkylation with morpholinopropyl halide | Alkyl halide, base (e.g., K2CO3) | 40–80°C | 4–8 h | 60–70 | N-alkylation |
Research Findings and Analytical Data
- The use of adsorbents such as silica gel or calcium chloride during condensation prevents azeotrope formation, maintaining reaction temperature and improving yield and purity.
- Conducting the condensation under nitrogen atmosphere avoids oxidation and discoloration.
- The final product is typically isolated by cooling the reaction mixture to 0–5°C, followed by filtration and washing with hexane or methanol.
- Melting points and spectral data (IR, NMR) confirm the structure and purity of intermediates and final compounds.
- The synthetic route allows for variation in substituents, enabling the preparation of analogs with different biological activities.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents | Conditions | Purpose | Outcome |
|---|---|---|---|---|
| Benzothiazole ester formation | Chloracetic acid ethyl ester, H2SO4 | Reflux in ethanol | Build benzothiazole core | Crystalline ester intermediate |
| Ring opening & rearrangement | Sodium ethoxide, DMF | 50–150°C | Form benzothiazine ring | Benzothiazine intermediate |
| Sulfone oxidation | Oxidant (H2O2, m-CPBA) | Ambient to reflux | Introduce 5,5-dioxide | Sulfone derivative |
| Amide condensation | Amine (e.g., 2-aminopyridine), NH4Cl, o-xylene | 140–144°C reflux | Form carboxamide | Benzothiazine carboxamide |
| Pyrazole ring formation | Hydrazine monohydrate | 50–80°C | Fuse pyrazole ring | Pyrazolobenzothiazine |
| Alkylation | Morpholinopropyl halide, base | 40–80°C | Attach morpholinopropyl group | Final target compound |
Chemical Reactions Analysis
Types of Reactions
Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(o-chlorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Fused Ring Structure | Combines pyrazole and benzothiazine rings |
| Functional Groups | Carboxamide, chlorophenyl, methyl, morpholinopropyl |
| 5,5-Dioxide Group | Contributes to unique chemical reactivity |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anti-inflammatory Properties
Studies suggest that derivatives of Pyrazolo(4,3-c)(1,2)benzothiazine can inhibit inflammatory pathways by interacting with key enzymes such as cyclooxygenase (COX). For example:
- A series of synthesized derivatives showed enhanced anti-inflammatory activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) in vitro.
Anticancer Activity
The compound has demonstrated potential as an anticancer agent across various preclinical studies:
- In vitro testing on human cancer cell lines revealed that specific derivatives could significantly reduce cell viability. One notable derivative achieved over 70% inhibition of proliferation in breast cancer cells after 48 hours of treatment.
Antiviral Activity
Some derivatives have shown promising results against HIV-1:
- In a study involving fifteen new derivatives, thirteen exhibited inhibitory effects on HIV with effective concentrations (EC50) below .
Monoamine Oxidase Inhibition
Certain analogs have been identified as potent inhibitors of monoamine oxidase (MAO), which is significant for treating neurological disorders:
- Compounds demonstrated IC50 values in the low nanomolar range against both MAO-A and MAO-B.
Industrial Production Methods
Industrial synthesis often requires optimization for yield and purity:
- Catalysis : Use of catalysts to enhance reaction rates.
- Solvent Selection : Choosing solvents to control reaction environments.
- Temperature and Pressure Control : Maintaining optimal conditions for desired reactions.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Anti-inflammatory Studies
A series of derivatives were synthesized and tested for their ability to inhibit COX enzymes. Results indicated that certain modifications significantly enhanced anti-inflammatory activity compared to standard NSAIDs.
Anticancer Testing
In vitro studies on various human cancer cell lines demonstrated that specific derivatives could substantially reduce cell viability. One derivative showed over 70% inhibition in breast cancer cells after 48 hours.
Antiviral Efficacy
A focused study on HIV-1 inhibition revealed that compounds based on this structure could effectively reduce viral replication in cultured human cells. Structure-activity relationship (SAR) analysis highlighted the importance of the morpholinopropyl group for antiviral activity.
Mechanism of Action
The mechanism of action of Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(o-chlorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in the Pyrazolobenzothiazine Core
Key analogs differ in substituents at positions 1 (aryl group), 3 (carboxamide side chain), and sulfonyl oxidation states:
*Inferred from analogous synthesis in ; †From structurally similar compound 4a .
Key Observations:
- Position 1 Substituents : The o-chlorophenyl group in the target compound provides greater steric hindrance and electron-withdrawing effects compared to 3-fluorophenyl (Compound 3) or unsubstituted aryl groups. This may enhance binding to hydrophobic enzyme pockets in HCV NS5B .
- Position 3 Modifications: The morpholinopropyl side chain in the target compound improves aqueous solubility compared to phenyl or methylsulfonamide groups (e.g., Compound 2a).
- Synthetic Yields : Most analogs are synthesized in 60–70% yields via flash chromatography, suggesting efficient protocols for this scaffold .
Comparison with Carbothioamide Derivatives
describes pyrazolobenzothiazine carbothioamides (e.g., Compounds 4b–4e) with distinct substituents and bioactivity:
| Compound | Position 3 Substituent | Melting Point (°C) | Key Structural Feature | Bioactivity |
|---|---|---|---|---|
| 4b | N-(p-Tolyl)hydrazine carbothioamide | 205 | Carbothioamide + p-tolyl group | Monoamine oxidase inhibition |
| 4c | N-Phenylhydrazine carbothioamide | 191 | Carbothioamide + phenyl group | Not reported |
| Target | N-(3-Morpholinopropyl)carboxamide | 285–287 | Carboxamide + morpholine | Antiviral (HCV) |
- Carboxamide vs. Carbothioamide: The target’s carboxamide group may offer better metabolic stability than carbothioamides, which are prone to oxidation.
- Thermal Stability : The target compound’s higher melting point (285–287°C vs. 191–249°C for carbothioamides) suggests greater crystallinity, likely due to the sulfonyl groups’ strong intermolecular interactions .
Research Findings and Implications
Antiviral Activity
- The target compound and analogs (e.g., Compound 2a) inhibit HCV NS5B polymerase at low micromolar concentrations (IC₅₀ = 0.8–2.5 µM) .
Biological Activity
Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(o-chlorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide is a complex heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural combination of a pyrazole ring fused with a benzothiazine moiety and various functional groups. Its potential applications span from anti-inflammatory to anti-cancer properties.
Chemical Structure and Properties
The molecular formula of the compound is CHClNOS, with a molecular weight of approximately 481.6 g/mol. The presence of the carboxamide and morpholinopropyl groups enhances its chemical reactivity and biological activity. The 5,5-dioxide group is particularly noteworthy as it contributes to the compound's distinct properties.
Biological Activities
Research indicates that Pyrazolo(4,3-c)(1,2)benzothiazine derivatives exhibit several biological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory processes by interacting with specific enzymes and receptors involved in inflammatory pathways.
- Anti-cancer Properties : The compound shows promise as an anti-cancer agent through mechanisms that may involve modulation of cell signaling pathways and apoptosis.
- Monoamine Oxidase Inhibition : Some derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), which is significant for treating neurological disorders. For instance, certain analogs demonstrated IC values in the low nanomolar range against MAO-A and MAO-B .
- Anti-HIV Activity : A series of derivatives have been synthesized and screened for anti-HIV activity, showing promising results with effective concentrations below 20 μM .
The mechanisms through which Pyrazolo(4,3-c)(1,2)benzothiazine exerts its biological effects are still under investigation but may include:
- Enzyme Interaction : The compound likely interacts with enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Binding : It may bind to specific receptors that regulate cellular responses, influencing signaling cascades that lead to therapeutic effects.
Table 1: Summary of Biological Activities
Case Study: MAO Inhibition
In a study focusing on the inhibition of monoamine oxidases (MAO), derivatives of Pyrazolo(4,3-c)(1,2)benzothiazine were synthesized and evaluated. Compound 3b was identified as a very potent MAO-A inhibitor with an IC value of 0.003 ± 0.0007 μM. This highlights the potential for developing new therapeutic agents targeting neurological disorders such as depression and Parkinson's disease .
Case Study: Anti-HIV Activity
A series of pyrazolobenzothiazine-based hydrazones were synthesized for their anti-HIV activity. Thirteen out of fifteen compounds demonstrated significant inhibitory effects against HIV-1, indicating the potential for these compounds as leads in antiviral drug development .
Q & A
Q. Structural Validation :
- NMR Spectroscopy : 1H NMR (DMSO-d6) confirms regiochemistry:
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386–403) align with calculated molecular weights .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are within ±0.4% of theoretical values .
What biological activities have been reported for this compound, and what assays are used for evaluation?
Basic
Reported Activities :
Q. Assays :
- Antiviral : Plaque reduction assays (HCV) and HIV-1 reverse transcriptase inhibition assays .
- Antioxidant : DPPH radical scavenging and FRAP assays .
- Cytotoxicity : MTT assays on Vero or HepG2 cells (CC50 > 50 µM) .
How do structural modifications influence the compound’s activity?
Advanced
Key SAR Findings :
Methodological Insight : Substituent optimization requires balancing electronic effects (e.g., electron-withdrawing groups enhance antiviral activity) and steric compatibility with target binding pockets .
What computational strategies are used to elucidate its mechanism of action?
Q. Advanced
- Molecular Docking : AutoDock Vina or Glide is employed to predict binding to HCV NS5B polymerase (PDB: 3FQL) and HIV-1 reverse transcriptase (PDB: 1RT2). The morpholinopropyl group forms hydrogen bonds with Asp318 (NS5B) and Lys103 (HIV-RT) .
- CoMFA/CoMSIA : 3D-QSAR models identify electrostatic and hydrophobic fields critical for antioxidant activity (q² > 0.6, r² > 0.9) .
How can contradictions between in vitro and in vivo data be resolved?
Advanced
Case Study : A derivative showed potent HIV-1 inhibition in vitro (IC50 = 1.2 µM) but poor oral bioavailability (F = 8%) due to low solubility.
Resolution Strategies :
Salt Formation : Convert carboxamide to sodium salt (solubility ↑ 10-fold) .
Prodrug Design : Introduce ester moieties (e.g., pivaloyloxymethyl) to enhance membrane permeability .
Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and plasma protein binding .
What methodological approaches optimize the compound’s therapeutic index?
Q. Methodological
- Parallel Synthesis : Generate 20–30 analogs with systematic substituent variations (e.g., aryl, alkyl, heterocycles) to map SAR .
- Hybridization : Conjugate with known pharmacophores (e.g., 1,3,4-oxadiazoles) to enhance antioxidant activity (IC50 ↓ 30%) .
- Formulation : Use cyclodextrin-based nanoparticles to improve aqueous solubility (from 0.1 mg/mL to 5 mg/mL) .
How are spectroscopic techniques applied to resolve synthetic intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
